2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide
CAS No.: 1060221-97-7
Cat. No.: VC11922007
Molecular Formula: C16H17FN2O3S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060221-97-7 |
|---|---|
| Molecular Formula | C16H17FN2O3S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C16H17FN2O3S/c1-19(2)16(20)11-12-3-7-14(8-4-12)18-23(21,22)15-9-5-13(17)6-10-15/h3-10,18H,11H2,1-2H3 |
| Standard InChI Key | TUWNSPAUQAAJGG-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Overview of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide
2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. This compound features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of the Sulfonamide: The initial step often includes the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
-
Introduction of the Fluorine Atom: Fluorination can be achieved using various fluorinating agents that selectively introduce the fluorine atom onto the aromatic ring.
-
Coupling Reaction: The final step involves coupling the sulfonamide with N,N-dimethylacetamide, which may require activation of one of the reactants to facilitate the reaction.
The detailed synthetic pathway is crucial for understanding how modifications to the structure can affect biological activity.
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds, indicating that modifications to the sulfonamide structure can enhance efficacy against certain cancer cell lines. For instance, compounds with similar frameworks have shown promising results in inhibiting tumor growth in vitro.
Mechanism of Action
The mechanism by which sulfonamides exert their effects typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. Similar mechanisms may be explored for anticancer applications, targeting pathways essential for tumor growth.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume